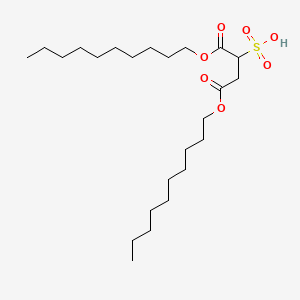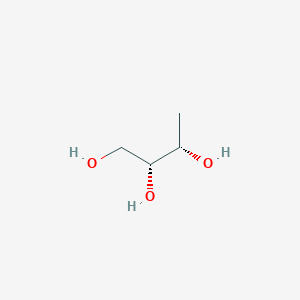
1-Deoxy-D-erythritol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-D-erythritol is a sugar alcohol derived from erythrose, a four-carbon sugar. It is a key intermediate in various biochemical pathways, particularly in the synthesis of isoprenoids via the non-mevalonate pathway. This compound plays a crucial role in the biosynthesis of essential biomolecules and has garnered significant interest in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-erythritol can be synthesized through several methods. One common approach involves the reduction of erythrose using sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other sugars into this compound. This biotechnological approach is favored for its efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Deoxy-D-erythritol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of erythrose to this compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The oxidation of this compound typically yields erythrose or erythronic acid.
Reduction: The reduction process primarily produces this compound from erythrose.
Substitution: Halogenated derivatives of this compound are formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-D-erythritol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and isoprenoids.
Biology: It is involved in the metabolic pathways of several microorganisms and plants, playing a role in the biosynthesis of essential biomolecules.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against pathogens that utilize the non-mevalonate pathway.
Industry: It is used in the production of biofuels and other industrial chemicals through microbial fermentation processes.
Wirkmechanismus
1-Deoxy-D-erythritol exerts its effects primarily through its role in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound acts as an intermediate, facilitating the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate. This conversion is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which is a key target for antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
1-Deoxy-D-erythritol can be compared with other sugar alcohols and intermediates in the non-mevalonate pathway:
Erythritol: Unlike this compound, erythritol is a fully reduced sugar alcohol and is commonly used as a low-calorie sweetener.
1-Deoxy-D-xylulose-5-phosphate: This compound is a direct precursor in the non-mevalonate pathway and is converted to this compound through enzymatic reactions.
2-C-methyl-D-erythritol-4-phosphate: This is the product formed from this compound in the non-mevalonate pathway and is a crucial intermediate in isoprenoid biosynthesis.
Eigenschaften
CAS-Nummer |
4144-94-9 |
|---|---|
Molekularformel |
C4H10O3 |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
(2R,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m0/s1 |
InChI-Schlüssel |
YAXKTBLXMTYWDQ-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
CC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


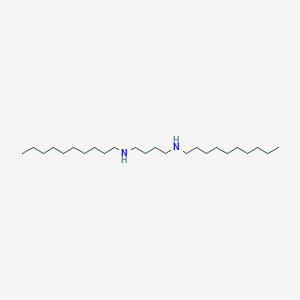

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
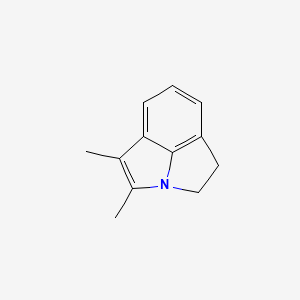
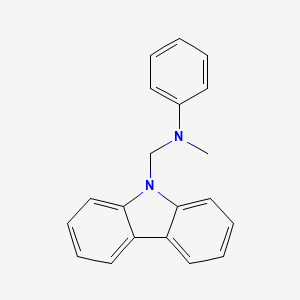
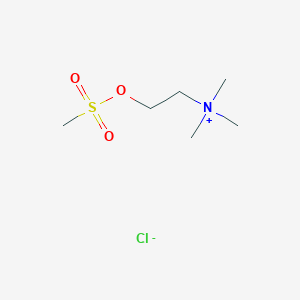
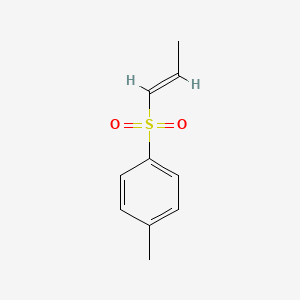
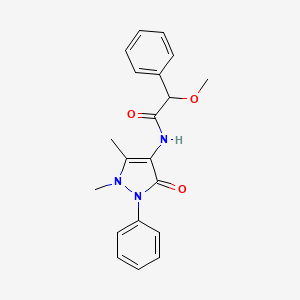
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)


